molecular formula C8H14N2O4S B1680297 Phenelzine sulfate CAS No. 156-51-4

Phenelzine sulfate

Cat. No.: B1680297
CAS No.: 156-51-4
M. Wt: 234.28 g/mol
InChI Key: RXBKMJIPNDOHFR-UHFFFAOYSA-N
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Description

Phenelzine sulfate is a hydrazine derivative and a potent inhibitor of monoamine oxidase (MAO). It is primarily used as an antidepressant and anxiolytic. This compound is effective in treating major depressive disorder, panic disorder, and social anxiety disorder . It was developed by Parke Davis and was originally approved by the FDA on June 9th, 1961 .

Mechanism of Action

Target of Action

Phenelzine sulfate primarily targets the enzyme Monoamine Oxidase (MAO) . This enzyme is responsible for the breakdown of monoamine neurotransmitters, which include serotonin, melatonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, Phenelzine prevents the breakdown of these neurotransmitters, leading to an increase in their extracellular concentrations .

Mode of Action

Phenelzine acts as an inhibitor and substrate of Monoamine Oxidase . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former . This inhibition prevents the breakdown of the monoamine neurotransmitters, causing an elevation in brain levels of catecholamines and serotonin .

Biochemical Pathways

The inhibition of MAO by Phenelzine leads to an increase in the extracellular concentrations of monoamine neurotransmitters and trace amine neuromodulators . This alteration in neurochemistry and neurotransmission is thought to be the primary mediator in Phenelzine’s therapeutic benefits .

Pharmacokinetics

Phenelzine is administered orally in the form of this compound and is rapidly absorbed from the gastrointestinal tract . The time to peak plasma concentration is 43 minutes, and the half-life is 11.6 hours . Unlike most other drugs, Phenelzine irreversibly disables MAO , which means that the enzyme cannot regain its function without new enzyme synthesis.

Result of Action

The result of Phenelzine’s action is an increase in the extracellular concentrations of monoamine neurotransmitters and trace amine neuromodulators . This leads to an alteration in neurochemistry and neurotransmission, which is thought to be the primary mediator in Phenelzine’s therapeutic benefits . It is primarily used in the treatment of major depressive disorder (MDD), panic disorder (PD), and social anxiety disorder .

Biochemical Analysis

Biochemical Properties

Phenelzine sulfate acts as an inhibitor and substrate of monoamine oxidase, causing an elevation in brain levels of catecholamines and serotonin . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former . By inhibiting MAO, this compound prevents the breakdown of the monoamine neurotransmitters serotonin, melatonin, norepinephrine, epinephrine, and dopamine, as well as the trace amine neuromodulators such as phenethylamine, tyramine, octopamine, and tryptamine .

Cellular Effects

This compound influences cell function by altering neurochemistry and neurotransmission. This alteration is due to the increase in the extracellular concentrations of certain neurochemicals caused by the inhibition of MAO . The drug’s action is thought to be the primary mediator in its therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an inhibitor and substrate of monoamine oxidase. This subsequently leads to an elevation in brain levels of catecholamines and serotonin . It also presents a similar structure to amphetamine, which explains the effect on the uptake and release of dopamine, noradrenaline, and serotonin .

Temporal Effects in Laboratory Settings

The decay of this compound’s action is not dependent on pharmacokinetic parameters but on the rate of protein synthesis, which restores the functional levels of monoamine oxidase . The time to peak plasma concentration is 43 minutes, and the half-life is 11.6 hours .

Dosage Effects in Animal Models

This compound has shown encouraging findings in animal models of stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis . The effects of this compound vary with different dosages in these animal models .

Metabolic Pathways

This compound is metabolized primarily in the liver, and its metabolites are excreted in the urine . Oxidation is the primary routine of metabolism, and the major metabolites are phenylacetic acid and parahydroxyphenylacetic acid .

Transport and Distribution

This compound is administered orally in the form of this compound and is rapidly absorbed from the gastrointestinal tract . Unlike most other drugs, this compound irreversibly disables MAO .

Subcellular Localization

The subcellular localization of this compound is primarily at the enzyme monoamine oxidase (MAO), where it acts as a non-selective and irreversible inhibitor . This inhibition prevents the breakdown of certain neurotransmitters and neuromodulators, leading to an increase in their extracellular concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenelzine sulfate can be synthesized starting from phenethyl bromide with 75% hydrazine hydrate. The reaction proceeds in an overall yield of 77% . The process involves the following steps:

  • Phenethyl bromide reacts with hydrazine hydrate to form phenethylhydrazine.
  • The resulting phenethylhydrazine is then treated with sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Phenelzine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens can be used under controlled conditions.

Major Products Formed:

    Oxidation: Phenylethylidenehydrazine.

    Reduction: Reduced forms of phenelzine.

    Substitution: Various substituted phenelzine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Phenelzine Sulfate: this compound is unique due to its specific chemical structure, which allows it to inhibit both isoforms of monoamine oxidase (MAO-A and MAO-B) almost equally . This broad inhibition profile contributes to its effectiveness in treating a range of psychiatric disorders.

Properties

IUPAC Name

2-phenylethylhydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBKMJIPNDOHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021144
Record name Phenylethylhydrazine sulfate
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-51-4
Record name Phenelzine sulfate
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Record name Phenelzine sulfate [USP]
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Record name Phenelzine sulfate
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Record name Phenelzine sulfate
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Record name Phenylethylhydrazine sulfate
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Record name Phenelzine hydrogen sulphate
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Record name PHENELZINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of phenelzine sulfate?

A1: this compound functions as a monoamine oxidase inhibitor (MAOI). [] It irreversibly inhibits the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. [, , ] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. [, , ]

Q2: this compound is often described as a non-selective MAOI. What does this mean and what are the implications?

A2: Unlike some newer MAOIs, this compound inhibits both MAO-A and MAO-B subtypes. [, ] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily targets dopamine. [] Non-selective inhibition can lead to a broader range of potential side effects compared to selective inhibitors. []

Q3: Does the chronic administration of this compound affect beta-adrenoceptor function?

A3: Research suggests that chronic this compound administration can lead to a downregulation of beta-adrenoceptors, particularly the beta-1 subtype in the cerebral cortex. [, ] This effect is thought to be related to the increased levels of norepinephrine resulting from MAO inhibition. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H12N2 · H2SO4, and its molecular weight is 232.28 g/mol. [, , ]

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: High-performance liquid chromatography (HPLC) with short-wavelength UV detection is commonly employed to quantify this compound and detect potential degradation products like phenethyl alcohol. [, ] Gas chromatography coupled with electron impact mass spectrometry (GC/MS) has been used to identify and confirm the presence of phenelzine metabolites in biological samples. []

Q6: How stable is this compound under different storage conditions?

A6: The stability of this compound can be affected by factors like temperature, humidity, and exposure to light. [, ] Specific studies detailing its stability profile under various conditions are needed to establish optimal storage and handling procedures.

Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A7: this compound is well-absorbed following oral administration. [, ] It is metabolized in the liver, primarily through acetylation, forming metabolites like 1-acetyl-2-(2-phenylethyl)hydrazine. [] Further research is needed to fully elucidate its pharmacokinetic profile.

Q8: What psychiatric disorders has this compound been investigated for?

A8: this compound has been studied for its efficacy in various psychiatric disorders, including:

Q9: Has this compound been investigated for treating post-traumatic stress disorder (PTSD)?

A9: Some studies have explored the potential of this compound in treating PTSD, particularly in combat veterans. [, ] While initial findings suggested potential benefits for some PTSD symptoms, particularly sleep disturbances, larger and more rigorous trials are needed to establish definitive conclusions.

Q10: What are the known side effects associated with this compound?

A10: While this compound can be effective, it is crucial to acknowledge its potential for side effects, which can range from mild to severe. Due to its mechanism of action, dietary restrictions are often necessary to avoid hypertensive crises associated with tyramine intake. []

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